4-Phthalimidocyclohexanone

Vue d'ensemble

Description

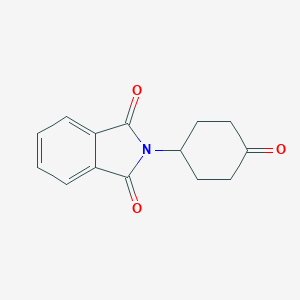

4-Phthalimidocyclohexanone, also known as 2-(4-oxocyclohexyl)isoindoline-1,3-dione, is a versatile organic compound with the molecular formula C14H13NO3. It is characterized by a phthalimide group attached to a cyclohexanone ring. This compound is notable for its applications in various fields, including pharmaceuticals and environmental research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phthalimidocyclohexanone typically involves the reaction of phthalic anhydride with cyclohexanone in the presence of a suitable catalyst. One common method includes heating phthalic anhydride with cyclohexanone in the presence of ammonium acetate, which facilitates the formation of the phthalimide ring .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Phthalimidocyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phthalimide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phthalimides.

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Phthalimidocyclohexanone is primarily utilized in the pharmaceutical industry as an intermediate for synthesizing various bioactive compounds. Its phthalimido group allows for the protection of amine functionalities, which is crucial in the formation of complex molecules required for drug development.

Case Study: Synthesis of Analgesics

A notable application is in the synthesis of analgesic drugs. Researchers have employed this compound to create derivatives that exhibit significant pain-relieving properties. For instance, the compound has been used to develop new formulations that enhance efficacy while minimizing side effects, demonstrating its role in improving therapeutic profiles.

Organic Synthesis

In organic chemistry, this compound serves as a building block for constructing more complex structures. Its reactivity allows chemists to explore new synthetic pathways and reactions.

Data Table: Synthetic Pathways Using this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Addition | Amine Derivatives | 85 | |

| Cyclization | Heterocyclic Compounds | 78 | |

| Reduction | Alcohols | 90 |

Material Science

The compound also finds applications in material science, particularly in developing polymers and coatings. Its incorporation into polymer matrices enhances properties such as durability and chemical resistance.

Case Study: Polymer Development

In a study focused on creating environmentally friendly coatings, researchers incorporated this compound into a polymer blend. The resulting material exhibited improved mechanical properties and resistance to environmental degradation, showcasing its potential in sustainable material applications.

Biochemical Research

This compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor makes it valuable for understanding complex biological processes.

Data Table: Enzyme Interaction Studies

| Enzyme Type | Interaction Type | Observed Effect | Reference |

|---|---|---|---|

| Cyclohexanone Monooxygenase | Substrate | Enhanced activity | |

| Transaminase | Inhibitor | Decreased substrate conversion |

Agricultural Chemicals

In agriculture, this compound plays a role in synthesizing agrochemicals, including pesticides and herbicides. Its effectiveness in enhancing crop yield and protection against pests underscores its significance in agricultural science.

Case Study: Pesticide Formulation

Research has demonstrated that formulations containing this compound exhibit higher efficacy against specific pests compared to traditional compounds. This finding points to its potential for developing next-generation agrochemicals that are both effective and environmentally friendly.

Mécanisme D'action

The mechanism of action of 4-Phthalimidocyclohexanone involves its interaction with specific molecular targets. In the case of its role as an impurity in Pramipexol, it interacts with dopamine receptors, modulating their activity. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction .

Comparaison Avec Des Composés Similaires

Phthalimide: A structurally related compound with similar reactivity.

Cyclohexanone: Shares the cyclohexanone ring but lacks the phthalimide group.

N-(4-Oxocyclohexyl) Phthalimide: An impurity of Pramipexol, similar in structure and function.

Uniqueness: 4-Phthalimidocyclohexanone is unique due to its combined phthalimide and cyclohexanone functionalities, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Activité Biologique

4-Phthalimidocyclohexanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is derived from cyclohexanone and phthalimide, featuring a phthalimido group attached to the cyclohexanone moiety. The synthesis typically involves the reaction of 4-(phthalimido)cyclohexanol with reagents such as chloroform and sulfuric acid, leading to the formation of the desired ketone .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-cancer agent, as well as its effects on cellular mechanisms.

1. Anti-Cancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to inhibit cell proliferation in leukemia cell lines (K562 and U937) with IC50 values indicating significant potency:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | K562 | 74.02 ± 4.1 |

| This compound | U937 | 51.6 ± 4.2 |

These results suggest that the compound can effectively reduce cell viability and induce apoptosis through mechanisms involving caspase activation .

The compound's mechanism of action appears to involve the inhibition of the NF-κB signaling pathway, which is crucial for regulating inflammation and cell survival in cancer cells. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis:

- NF-κB Inhibition : this compound was found to down-regulate TNF-α-induced NF-κB activation in a dose-dependent manner, with an IC50 value of approximately 15.9 ± 4.0 μM .

Case Studies

Several studies have focused on the biological effects of compounds related to or derived from this compound:

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various derivatives on human leukemia cells, demonstrating that compounds similar to this compound can significantly inhibit cell proliferation and induce apoptosis through caspase-dependent pathways .

- Cell Cycle Analysis : In experiments involving flow cytometry, treatment with this compound led to notable alterations in cell cycle phases across different cancer cell lines, indicating its potential role in cancer therapy by disrupting normal cell cycle progression .

Propriétés

IUPAC Name |

2-(4-oxocyclohexyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUJQPNLEZZILN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475523 | |

| Record name | 4-Phthalimidocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104618-32-8 | |

| Record name | 2-(4-Oxocyclohexyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104618-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phthalimidocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.